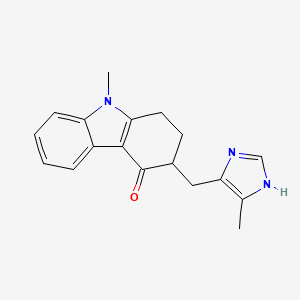
GR 67330
概要
説明
GR 67330 is a high-affinity ligand for the ionotropic serotonin type-3 receptor. It is known for its potent antagonistic properties and has been extensively used in scientific research to study the serotonin receptor system . The compound has a molecular formula of C_19H_20N_2O and is often utilized in radioligand binding assays due to its high specificity and affinity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GR 67330 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the imidazole ring and subsequent functional group modifications to achieve the desired high-affinity ligand . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .
化学反応の分析
Types of Reactions
GR 67330 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different pharmacological properties. These derivatives are often used to study the structure-activity relationship of the compound.
科学的研究の応用
GR 67330 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in radioligand binding assays to study the serotonin receptor system.
Biology: Helps in understanding the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the serotonin receptor system
作用機序
GR 67330 exerts its effects by binding to the ionotropic serotonin type-3 receptor, acting as an antagonist. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by serotonin. The molecular targets include the receptor’s ligand-binding domain, and the pathways involved are primarily related to neurotransmission and signal transduction .
類似化合物との比較
Similar Compounds
Ondansetron: Another high-affinity serotonin receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting caused by chemotherapy.
Tropisetron: Also a serotonin receptor antagonist with applications in treating nausea and vomiting.
Uniqueness of GR 67330
This compound is unique due to its exceptionally high affinity for the serotonin type-3 receptor, making it a valuable tool in scientific research. Its specificity and potency allow for detailed studies of the receptor system, providing insights that are not easily achievable with other compounds .
特性
CAS番号 |
116684-93-6 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC名 |
9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20) |
InChIキー |
ZRIRTEMBXFFOGF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
正規SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
同義語 |
1,2,3,9-tetrahydro-9-methyll-3-((5-methyl-1H-imidazol-4-yl)methyl)-4H-carbazol-4-one GR 67330 GR-67330 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















